tyrphostin 51

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tyrphostin 51 can be synthesized through a multi-step process involving the reaction of 3,4,5-trihydroxybenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

Analyse Des Réactions Chimiques

Inhibition of Epidermal Growth Factor Receptor

Tyrphostin 51 functions by blocking the EGF receptor, which subsequently reduces MAPK activity and inhibits the phosphorylation and nuclear translocation of activated MAPK . This blockage induces apoptosis, demonstrated by the activation of caspase-3 and an increased percentage of subdiploid apoptotic nuclei in human luteinized granulosa cells .

Impact on Mycobacterial Burden

Studies have explored this compound's ability to inhibit SapM, a phosphatase enzyme crucial for intracellular mycobacterial survival .

Structure-Activity Relationship (SAR) Several compounds related to this compound were tested for their activity against SapM . Three compounds—this compound (1 ), Galloflavin (2 ), and YM-26734 (3 )—completely abolished the enzymatic activity of SapM and share a trihydroxy-benzene group . Additional tyrphostins (7–12 ) showed poor activity, while compounds 13 and 14 completely abolished enzyme activity at 100 µM .

In Vitro Efficacy this compound (1 ), along with Galloflavin (2 ) and compound 13 , significantly reduced Mtb intracellular burden in THP-1 macrophages at 1 µM and 40 µM concentrations . This reduction mirrors the effects observed when the sapM gene is deleted, reinforcing SapM's critical role in mycobacterial survival .

Anticancer Activity

This compound has demonstrated anticancer potential in tests using hepatocellular carcinoma (HepG2) cell lines .

Cytotoxic Effects Research on trimethoxyphenyl-based analogs revealed that compounds 9 , 10 , and 11 exhibited potent cytotoxic activity, with IC50 values ranging from 1.38 to 3.21 μM . These compounds also potently inhibited β-tubulin polymerization .

Apoptosis Induction Compound 9 induced cell cycle disturbance at the G2/M phase and significantly increased Annexin-V-positive cells, indicating an apoptotic mechanism . Further study showed that compound 9 decreased the level of MMP and Bcl-2 while increasing p53 and Bax levels, further confirming its apoptotic potential in HepG2 cells .

Table 1: Cytotoxic Activity Against Liver HepG2 Cell Line

| Compound | IC50 (μM) |

|---|---|

| 9 | 1.38 |

| 10 | 2.52 |

| 11 | 3.21 |

Inhibition of 5-Lipoxygenase (5-LO)

Tyrphostins, including those with a Michael-reactive cyanoacrylate moiety, can act as inhibitors of 5-LO, a key enzyme in leukotriene biosynthesis . These compounds were screened for their 5-LO inhibitory properties using recombinant human 5-LO, intact human PMNL (polymorphonuclear leukocytes), and PMNL homogenates . SAR studies identified several tyrphostins that efficiently inhibit 5-LO .

Role in Glycolipid Sulfotransferase Activity

This compound has been used to investigate the role of EGF in regulating glycolipid sulfotransferase activity in human renal cancer cells .

Applications De Recherche Scientifique

Cell Signaling Studies

Tyrphostin 51 is widely used in research to study the role of tyrosine phosphorylation in cellular processes. It helps elucidate the mechanisms by which growth factors like EGF influence cell fate and survival.

Cancer Research

The compound has been investigated for its potential therapeutic effects in cancer treatment. Studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in several cancer cell lines, including:

- Human Luteinized Granulosa Cells : Inhibition of EGFR by this compound reduced MAPK activity and induced apoptosis, highlighting its role in regulating ovarian cell fate .

- Colorectal Cancer Cells : In SW480 cells, this compound inhibited EGF-induced proliferation and promoted apoptosis through down-regulation of EGF signaling pathways .

Pharmacological Studies

This compound is utilized in pharmacological research to explore its effects on various physiological processes:

- Smooth Muscle Contraction : The compound has been shown to reduce smooth muscle contraction by inhibiting signaling pathways that lead to muscle activation.

- Bone Cell Proliferation : In normal human bone cells, this compound blocked the stimulatory effects of phosphotyrosine phosphatase inhibitors on cell proliferation.

Case Studies

Pharmacokinetics and Safety

This compound is soluble in dimethyl sulfoxide (DMSO), which is commonly used as a solvent in biological assays. The compound's pharmacokinetic properties are still under investigation, but its mechanism of action suggests that it may have a favorable safety profile when used at appropriate concentrations.

Mécanisme D'action

tyrphostin 51 exerts its effects by inhibiting protein tyrosine kinases, which are enzymes responsible for the phosphorylation of tyrosine residues on proteins. This inhibition disrupts various signaling pathways involved in cell growth, differentiation, and survival. The compound binds to the substrate subsite of the protein tyrosine kinase domain, preventing the transfer of phosphate groups to tyrosine residues .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tyrphostin AG538: Another potent inhibitor of protein tyrosine kinases, used in similar research applications.

Genistein: A naturally occurring isoflavone that also inhibits protein tyrosine kinases but has a different chemical structure.

Erlotinib: A small molecule inhibitor of the epidermal growth factor receptor tyrosine kinase, used clinically to treat certain types of cancer

Uniqueness

tyrphostin 51 is unique due to its specific structure and high potency as a protein tyrosine kinase inhibitor. Its ability to inhibit both basal and epidermal growth factor-induced human bone cell proliferation makes it a valuable tool in research and potential therapeutic applications .

Activité Biologique

Tyrphostin 51 is a small molecular weight inhibitor primarily targeting the epidermal growth factor (EGF) receptor kinase. It belongs to a class of compounds known as tyrphostins, which have been extensively studied for their potential therapeutic applications in various diseases, particularly those involving aberrant cell signaling and proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.

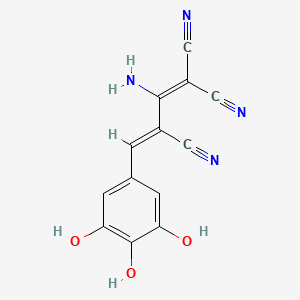

- Molecular Formula : C13H8N4O3

- Molecular Weight : 268.2 g/mol

- CAS Number : 126433-07-6

- Melting Point : 275 °C (with decomposition)

- IC50 : 0.8 µM for EGF receptor inhibition

This compound inhibits the EGF receptor kinase activity by binding to the substrate subsite of the protein tyrosine kinase (PTK) domain. This inhibition prevents the autophosphorylation of the EGF receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The following key mechanisms are associated with its biological activity:

- Inhibition of MAPK Pathway : In human luteinized granulosa cells, this compound effectively inhibits the activation of the MAPK signaling pathway, leading to reduced phosphorylation and nuclear translocation of activated MAPK. This results in apoptosis as evidenced by increased caspase-3 activation and subdiploid apoptotic nuclei .

- Phosphodiesterase Inhibition : this compound also exhibits inhibitory effects on phosphodiesterase activity, particularly PDE4, in a non-competitive manner. This suggests a potential role in regulating cyclic AMP levels independently of tyrosine kinase activity .

- Impact on Cellular Proliferation : Studies indicate that this compound can inhibit EGF-dependent proliferation in various cell lines while having minimal effects on EGF-independent growth, underscoring its selectivity as an antiproliferative agent .

Study 1: Apoptosis Induction in Granulosa Cells

A study investigated the effects of this compound on human luteinized granulosa cells. The results demonstrated that treatment with this compound significantly reduced MAPK activity and induced apoptosis through caspase-3 activation. This study highlights the compound's potential role in regulating ovarian cell fate and apoptosis .

Study 2: Inhibition of Mycobacterium tuberculosis Protease

Recent research explored tyrphostin analogs as inhibitors of Mycobacterium tuberculosis proteases. Tyrphostin AG538 was identified as a potent inhibitor, showcasing the potential for developing new treatments against drug-resistant tuberculosis strains . The study involved synthesizing over 25 analogs and evaluating their inhibitory potency against specific proteases.

Study 3: Regulation of Glycolipid Sulfotransferase Activity

In another investigation, this compound was utilized to probe the role of EGF in regulating glycolipid sulfotransferase activity in human renal cancer cells. The findings indicated that this compound could modulate this enzymatic activity, suggesting its involvement in cancer-related metabolic processes .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNOYWVMHPMBEL-UNXLUWIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017104 | |

| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-90-5, 126433-07-6 | |

| Record name | AG 183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin A 51 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tyrphostin 51 (also known as Tyrphostin A51) is a synthetic tyrosine kinase inhibitor that competitively binds to the ATP-binding site of tyrosine kinases, thereby preventing phosphorylation of tyrosine residues on target proteins. [] This inhibition of tyrosine kinase activity can lead to a variety of downstream effects depending on the specific kinases targeted and the cell type.

- Induce apoptosis: In human luteinized granulosa cells, inhibiting epidermal growth factor receptor (EGFR) with this compound reduced MAPK activity and induced apoptosis. [] Similar pro-apoptotic effects were observed in human colorectal cancer cells. []

- Inhibit cell proliferation: In normal human bone cells, this compound blocked the stimulatory effects of phosphotyrosine phosphatase inhibitors on cell proliferation. [] It also inhibited ET-1-induced proliferation in human myometrial cells. []

- Reduce smooth muscle contraction: this compound attenuated both the initial and sustained contractions induced by hydrogen peroxide in isolated rat pulmonary arteries. [] It also relaxed precontracted bovine trabecular meshwork, likely through hyperpolarization caused by potassium efflux via maxi-K channels. []

- Modulate intracellular calcium levels: this compound inhibited the ATP-induced increase in intracellular calcium levels in rat basilar artery smooth muscle cells. [] It also prevented the increase in intracellular calcium concentration in cerebral smooth muscle cells induced by erythrocyte lysate. []

- Affect receptor activity and phosphorylation: In sf21 insect cells expressing the human bradykinin B2 receptor, this compound enhanced bradykinin-induced calcium mobilization and promoted receptor phosphorylation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.